molecular formula C9H15BrO3 B14129614 Ethyl 7-bromo-2-oxoheptanoate

Ethyl 7-bromo-2-oxoheptanoate

Cat. No.: B14129614
M. Wt: 251.12 g/mol
InChI Key: GPKZKVOWHKSXED-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-2-oxoheptanoate is an organic compound that belongs to the class of bromoesters. It is characterized by the presence of a bromine atom attached to the seventh carbon of a heptanoate chain, with an oxo group on the second carbon. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-bromo-2-oxoheptanoate can be synthesized through a multi-step process. One common method involves the Reformatsky reaction, where cyclopentanone reacts with ethyl 2-bromoacetate to form a tertiary alcohol intermediate. This intermediate is then subjected to further reactions to yield the final product .

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves the use of Grignard reagents. For example, 1-bromo-5-chloropentane reacts with magnesium to form a Grignard reagent, which then undergoes condensation with diethyl oxalate. The resulting product is further treated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-2-oxoheptanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The oxo group can be reduced to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.

Major Products

    Substitution: Ethyl 7-iodo-2-oxoheptanoate.

    Reduction: Ethyl 7-bromo-2-hydroxyheptanoate.

    Oxidation: Ethyl 7-bromoheptanoic acid.

Scientific Research Applications

Ethyl 7-bromo-2-oxoheptanoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 7-bromo-2-oxoheptanoate involves its reactivity due to the presence of the bromine atom and the oxo group. These functional groups make it a versatile intermediate in organic synthesis. The bromine atom can participate in nucleophilic substitution reactions, while the oxo group can undergo reduction or oxidation, facilitating the formation of various derivatives .

Comparison with Similar Compounds

Ethyl 7-bromo-2-oxoheptanoate can be compared with similar compounds such as:

Each of these compounds has unique properties and reactivities, making this compound distinct due to its combination of bromine and oxo functional groups.

Properties

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

ethyl 7-bromo-2-oxoheptanoate

InChI

InChI=1S/C9H15BrO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3

InChI Key

GPKZKVOWHKSXED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CCCCCBr

Origin of Product

United States

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